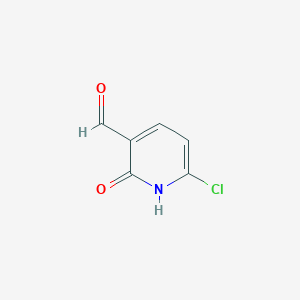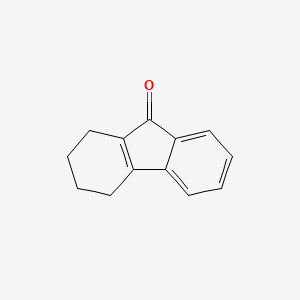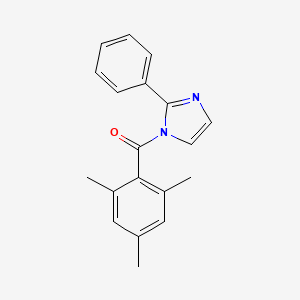![molecular formula C13H21NO4 B8744578 (2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol](/img/structure/B8744578.png)
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol is a chemical compound that belongs to the class of phenethylamines It is structurally characterized by the presence of a dimethoxyphenyl group attached to an ethylamino chain, which is further connected to a propanediol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol typically involves multiple steps. One common method starts with the precursor 3,4-dimethoxyphenethylamine. The synthetic route includes:
Alkylation: The 3,4-dimethoxyphenethylamine is alkylated with an appropriate alkylating agent to introduce the ethylamino group.
Reduction: The resulting intermediate is then reduced to form the desired propanediol structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-pressure reactions to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the functional groups present in the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic effects, particularly in the treatment of cardiovascular diseases and neurological disorders.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of (2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol involves its interaction with specific molecular targets. It is known to act on beta-1 adrenergic receptors, where it functions as an antagonist. By binding to these receptors, the compound inhibits the normal epinephrine-mediated sympathetic actions, leading to decreased heart rate and blood pressure .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3- and 4-positions.
Mescaline: A related compound with an additional methoxy group at the 5-position.
Uniqueness
(2S)-3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol is unique due to its specific structural features and its ability to interact with beta-1 adrenergic receptors. This distinguishes it from other phenethylamines, which may have different pharmacological profiles and applications.
Propiedades
Fórmula molecular |
C13H21NO4 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
3-[2-(3,4-dimethoxyphenyl)ethylamino]propane-1,2-diol |
InChI |
InChI=1S/C13H21NO4/c1-17-12-4-3-10(7-13(12)18-2)5-6-14-8-11(16)9-15/h3-4,7,11,14-16H,5-6,8-9H2,1-2H3 |
Clave InChI |
MXBYDXCALGSKTG-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCNCC(CO)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Mesityl-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B8744538.png)



![2-(BUT-3-YN-1-YL)IMIDAZO[1,2-A]PYRIDINE](/img/structure/B8744586.png)
![4-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}phenol](/img/structure/B8744594.png)


